![molecular formula C17H17N3O2S B5718401 2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5718401.png)
2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of 2-anilino-6,6-dimethyl derivatives involves obtaining 2-substituted 3-amino-5,6-dihydro-8H-pyrano[4′,3′:4,5]-thieno[2,3-d]pyrimidin-4(3H)-ones, which can be converted by deamination to the corresponding dihydropyranothieno-3H-pyrimidinones (Mkrtchyan & Noravyan, 2006). Also, these compounds can be synthesized by condensation reactions involving aromatic aldehydes and ketones under specific conditions (Elmuradov et al., 2011).
Molecular Structure Analysis
The molecular structure of these derivatives showcases a unique arrangement of atoms that contribute to their distinctive properties. The structure has been analyzed through various methods such as X-ray crystallography, providing insights into their three-dimensional conformations and bonding arrangements (Bozorov et al., 2010).
Chemical Reactions and Properties
These compounds engage in various chemical reactions, including condensation with aromatic aldehydes and furfural, under alkaline conditions. Their reactivity is influenced by the nature of substituents and reaction conditions, leading to diverse derivatives with different properties (Mkrtchyan, Noravyan, & Petrosyan, 2002).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior under different conditions. These properties are determined by the molecular structure and functional groups present in the compound (Dabaeva, Noravyan, & Enokyan, 1995).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different chemical agents, and stability, define the range of applications and the reactivity profile of these compounds. Understanding these properties is essential for predicting their behavior in chemical processes and potential applications (Elmuradov et al., 2011).
properties
IUPAC Name |
5-anilino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-17(2)8-11-12(9-22-17)23-15-13(11)14(21)19-16(20-15)18-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLPOZVXCAYPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-dimethyl-2-(phenylamino)-5,6-dihydro-3H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4(8H)-one |
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